1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(3-fluorobenzyl)methanamine
CAS No.:
Cat. No.: VC16404782
Molecular Formula: C14H19ClFN3
Molecular Weight: 283.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClFN3 |
|---|---|
| Molecular Weight | 283.77 g/mol |
| IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H18FN3.ClH/c1-3-18-10-13(11(2)17-18)9-16-8-12-5-4-6-14(15)7-12;/h4-7,10,16H,3,8-9H2,1-2H3;1H |
| Standard InChI Key | IFIPKOCQDFKGFV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)CNCC2=CC(=CC=C2)F.Cl |
Introduction
Possible Applications
Based on structural analogs, compounds with similar frameworks may exhibit:
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Pharmacological Activity:
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Pyrazole derivatives are known for their roles as anti-inflammatory agents, enzyme inhibitors, and antimicrobial agents.
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The fluorobenzyl group often enhances lipophilicity and bioavailability, potentially improving pharmacokinetic properties.
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Chemical Reactivity:
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The primary amine (-NH2) in the methanamine moiety could serve as a reactive site for further derivatization or interaction with biological targets.
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Hypothetical Synthesis Pathway
While no synthesis details are available for this specific compound, a plausible route might involve:
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Formation of the Pyrazole Core:
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Reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions to yield the pyrazole ring.
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Substitution at Position 4:
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Functionalization of the pyrazole ring at position 4 with a methanamine derivative through nucleophilic substitution or reductive amination.
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Introduction of the Fluorobenzyl Group:
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Alkylation of the methanamine moiety using a fluorobenzyl halide under basic conditions.
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Potential Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation (proton and carbon environments). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Infrared Spectroscopy (IR) | Identification of functional groups (e.g., amine, aromatic). |
| High Performance Liquid Chromatography (HPLC) | Purity assessment and separation efficiency. |
Research Opportunities
Given its structure, this compound could be investigated for:
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Biological Studies:
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Screening for anti-inflammatory or anticancer activity.
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Testing as an enzyme inhibitor (e.g., kinases or oxidases).
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Material Science:
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Exploring its utility as a ligand in coordination chemistry or catalysis.
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